molecular formula C20H39NO3 B3026377 (2S,3R,4E)-2-(Acetylamino)-4-octadecene-1,3-diol

(2S,3R,4E)-2-(Acetylamino)-4-octadecene-1,3-diol

Cat. No.: B3026377
M. Wt: 341.5 g/mol
InChI Key: BLTCBVOJNNKFKC-HEQKZDDYSA-N
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Description

(2S,3R,4E)-2-(Acetylamino)-4-octadecene-1,3-diol, commonly referred to as “2,3,4-trihydroxy-N-acetyl-octadec-9-en-1-ol”, is a natural, biologically active compound found in a variety of plants and animals. It is an important intermediate in the biosynthesis of the essential fatty acid, linoleic acid. This compound has been studied extensively for its potential use in a variety of scientific applications, including as a drug delivery system, an antioxidant, and an anti-inflammatory agent.

Scientific Research Applications

Structural Analysis in Glycolipids

One of the earliest studies on (2S,3R,4E)-2-(Acetylamino)-4-octadecene-1,3-diol involved the analysis of its structure in glycolipids. Martín‐Lomas and Chapman (1973) conducted proton magnetic resonance (pmr) spectra studies of fully acetylated derivatives, including this compound, in different solvents, contributing to an understanding of the configurational and conformational properties of glycolipids (Martín‐Lomas & Chapman, 1973).

Apoptotic Activities in Cell Studies

This compound has been examined for its apoptotic activities in human leukemia cells. Niiro et al. (2004) synthesized various isomers of this compound and found that certain cis-isomers displayed high apoptotic activities, comparable to well-known apoptosis inducers. This study highlighted the potential of this compound in cancer research and therapy (Niiro et al., 2004).

Discovery in Marine Organisms

Research into marine biodiversity has led to the discovery of novel compounds, including derivatives of this compound. Tian et al. (2009) isolated new ceramides and cerebrosides from the marine bryozoan Bugula neritina, one of which included a derivative of this compound. Such findings contribute to our understanding of marine natural products and their potential applications in pharmacology (Tian et al., 2009).

Sphingolipid Research

The role of sphingolipids, which include this compound, in cellular processes has been extensively studied. Fabriàs et al. (2012) focused on dihydrosphingolipids, highlighting the importance of studying these lipids, their metabolism, and their involvement in cell signaling networks. Such research is crucial for understanding the biological activities and therapeutic potential of sphingolipids (Fabriàs et al., 2012).

Synthetic Applications in Chemistry

The compound has also found applications in synthetic chemistry. For instance, Ito et al. (1989) synthesized ganglioside GM4 analogs, incorporating this compound as part of the ceramide moiety. Such synthetic applications demonstrate the versatility of this compound in creating biologically relevant molecules (Ito et al., 1989).

Mechanism of Action

Target of Action

Acetyl ceramide primarily targets Ceramide Synthases (CerS) . These are central enzymes required for the de-novo synthesis of ceramides and other sphingolipids . They catalyze the addition of different acyl-chains to a sphingoid base, accounting for much of the diversity in the sphingolipid family .

Mode of Action

Acetyl ceramide interacts with its targets, the CerS, by being a substrate for these enzymes . The acyl-chain of acetyl ceramide is an important determinant of ceramide function . For instance, ceramides containing the C16 or C18 acyl-chain can alter metabolism by inhibiting insulin signaling or inducing mitochondrial fragmentation .

Biochemical Pathways

The biosynthesis of acetyl ceramide starts with soluble precursors in the endoplasmic reticulum and culminates in the Golgi complex and plasma membrane . Ceramides are important intermediates in the biosynthesis of sphingolipids, such as sphingomyelin . Ceramides in the endoplasmic reticulum membranes are controlled by their export to the Golgi by protein-mediated transfer . In the Golgi, ceramide levels are modulated by their enzymatic conversion to different sphingolipids such as sphingomyelin, and glucosylceramides .

Pharmacokinetics

It is known that ceramides are produced by ceramide synthases (cers) through n-acylation of the sphingoid base . Mammalian CerS exists in six isoforms (CerS1-6) with differing preferences for specific fatty acid chain lengths . This suggests that the bioavailability of acetyl ceramide may depend on the specific CerS isoform it interacts with.

Result of Action

The result of acetyl ceramide’s action is the production of specific ceramide species, which have distinct cellular functions . For example, ceramides have been characterized as pro-apoptotic cellular lipids, with elevated ceramide levels known to trigger apoptosis . The biological activities of ceramides depend on their molecular species . For instance, in cells derived from squamous cell carcinoma, C16-ceramide was reported to be anti-apoptotic and C18-ceramide pro-apoptotic .

Action Environment

The action of acetyl ceramide can be influenced by environmental factors. For instance, studies have shown that delivering topical ceramides in balanced and optimal combination with cholesterol and free fatty acids, while supporting and boosting the endogenous biosynthesis of ceramides using ingredients such as niacinamide and lactic acid, helps relieve symptoms of atopic diseases . This suggests that the action, efficacy, and stability of acetyl ceramide can be influenced by the presence of other lipids and compounds in its environment.

Properties

IUPAC Name

N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(24)19(17-22)21-18(2)23/h15-16,19-20,22,24H,3-14,17H2,1-2H3,(H,21,23)/b16-15+/t19-,20+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTCBVOJNNKFKC-HEQKZDDYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@@H]([C@@H](CO)NC(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H39NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of (2S,3R,4E)-2-(Acetylamino)-4-octadecene-1,3-diol in apoptosis?

A1: Research suggests that this compound, also known as acetyl ceramide, plays a role in promoting apoptosis (programmed cell death) in certain cell types. For example, it has been shown to facilitate apoptosis in Hep G2 cells (a human liver cancer cell line) when induced by Fas antibody. [] Additionally, studies using flow cytometry have observed that acetyl ceramide induces mitochondrial swelling in the early phases of apoptosis in both CHME 5 human microglia and U 937 cells. [] This mitochondrial dysfunction is a hallmark of the apoptotic process.

Q2: Can this compound influence prostaglandin production?

A2: Yes, studies indicate that this compound can stimulate prostaglandin production. Research shows that it acts alongside tumor necrosis factor-alpha (TNFα) to stimulate prostaglandin production in cultured trophoblastic and choriodecidual cells. [] This finding suggests a potential role for acetyl ceramide in inflammatory processes.

Q3: What are the applications of β-D-(2,3,4-tri-O-acetyl)galactopyranosyl-1’(3’-O-acetyl)ceramide and β-D-(2,4,6-tri-O-acetyl)galactopyranosyl-1’(3’-O-acetyl)ceramide in biochemical research?

A3: These compounds serve as versatile biochemical intermediates, particularly in the synthesis and characterization of β-D-galactofuranosyl-6- and β-D-galactofuranosyl-3- β-D-galactopyranosyl-1'ceramide. [] These galactofuranosylated galactocerebrosides have potential as a novel drug delivery system for ceramides to the colon. []

Q4: How does the structure of ganglioside GM3 with 3-O-acetyl ceramide influence its antigenicity?

A4: While specific details are not provided in the abstract, research suggests that the presence of 3-O-acetyl ceramide in the carbohydrate moiety of ganglioside GM3 plays a role in its antigenicity. [] Further research is needed to fully understand the specific structural elements and mechanisms involved.

Q5: Are there any known synthetic routes to produce this compound derivatives?

A5: Yes, research highlights the synthesis of specific this compound derivatives. For instance, β-D-(2,3,4-tri-O-acetyl)galactopyranosyl-1’(3’-O-acetyl)ceramide and β-D-(2,4,6-tri-O-acetyl)galactopyranosyl-1’(3’-O-acetyl)ceramide were successfully synthesized and characterized using techniques like NMR, IR spectroscopy, and chromatography. [] These derivatives provide valuable tools for further biochemical and pharmacological investigations.

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